molecular formula C16H18N2O4S2 B11264787 Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B11264787
M. Wt: 366.5 g/mol
InChI Key: HRVVRSSFNCUKIK-UHFFFAOYSA-N
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Description

Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group attached to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene-2-carboxylate, which undergoes sulfonylation with a sulfonyl chloride derivative. The resulting intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on various biological pathways and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound in research and development.

Properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

methyl 3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C16H18N2O4S2/c1-22-16(19)15-14(7-12-23-15)24(20,21)18-10-8-17(9-11-18)13-5-3-2-4-6-13/h2-7,12H,8-11H2,1H3

InChI Key

HRVVRSSFNCUKIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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